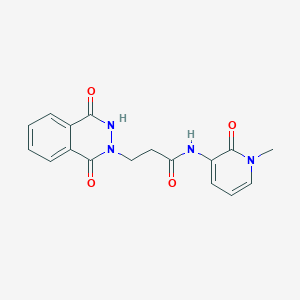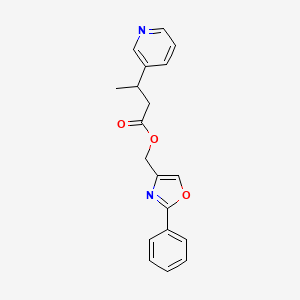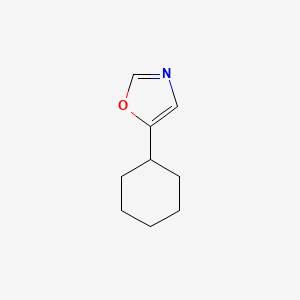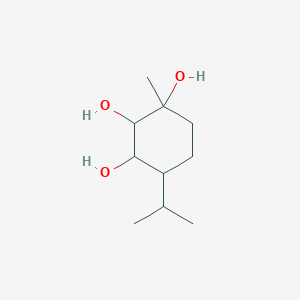![molecular formula C9H11N5O2 B7574541 2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
2-[(9-Ethylpurin-6-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(9-Ethylpurin-6-yl)amino]acetic acid, also known as 6-Ethyl-2-(9H-purin-6-ylamino)acetic acid (EPA), is a purine derivative that has gained considerable attention due to its potential therapeutic applications. EPA is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides.
Mechanism of Action
EPA exerts its pharmacological effects through the inhibition of IMPDH, an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, EPA reduces the intracellular levels of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms underlying its antiproliferative effects. Moreover, EPA has been found to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. Additionally, EPA has been shown to inhibit the activity of viral polymerases, thereby preventing viral replication. Furthermore, EPA has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of EPA is its potent and selective inhibition of IMPDH, which makes it a promising candidate for the development of new therapeutics. Moreover, EPA has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for preclinical studies. However, one of the limitations of EPA is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on EPA. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its antiproliferative and antiviral effects. Secondly, the development of more potent and selective IMPDH inhibitors based on the structure of EPA may lead to the discovery of new therapeutics for cancer and viral infections. Thirdly, the use of EPA in combination with other chemotherapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of new formulations of EPA with improved solubility and bioavailability may enhance its pharmacokinetic properties and clinical utility.
Synthesis Methods
EPA can be synthesized through a multi-step process starting from 6-chloropurine. The first step involves the reaction of 6-chloropurine with ethyl glycinate hydrochloride to form 6-ethylpurine-2,8-dione. This intermediate is then reacted with ammonia to obtain 2-(9-ethylpurin-6-yl)hydrazinecarboxamide. Finally, the reaction of this intermediate with chloroacetic acid yields EPA.
Scientific Research Applications
EPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. EPA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, EPA has been found to inhibit the replication of several viruses, including human cytomegalovirus and hepatitis C virus. Additionally, EPA has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
2-[(9-ethylpurin-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-14-5-13-7-8(10-3-6(15)16)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H,15,16)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPYERWQCWNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9-Ethylpurin-6-yl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)

![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)

![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
